(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone
Overview
Description
(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone is an organic compound with the molecular formula C12H15NO2 It is a derivative of phenyl(pyrrolidin-1-yl)methanone, characterized by the presence of a methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3-methoxybenzoic acid with pyrrolidine. The reaction is facilitated by the use of coupling agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and a base like N,N-diisopropylethylamine (DIPEA). The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (around 40°C) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: (3-Hydroxyphenyl)(pyrrolidin-1-yl)methanone.
Reduction: (3-Methoxyphenyl)(pyrrolidin-1-yl)methanol.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3-Hydroxyphenyl)(pyrrolidin-1-yl)methanone
- (4-Methoxyphenyl)(pyrrolidin-1-yl)methanone
- (3-Methoxyphenyl)(piperidin-1-yl)methanone
Uniqueness
(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone is unique due to the presence of the methoxy group at the 3-position on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .
Biological Activity
(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone, with the molecular formula , is a compound that has garnered interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine. The process is facilitated by coupling agents such as HATU in a solvent like N,N-dimethylformamide at elevated temperatures (approximately 40°C) for about four hours. The product is then extracted and purified through silica-gel column chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties . It has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro tests have shown significant inhibition of microbial growth, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties . Studies have highlighted its ability to inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, related compounds have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity. The mechanism involves disruption of microtubule dynamics, leading to apoptosis in cancer cells .
Modulation of Cellular Signaling
This compound can modulate enzyme activity and receptor binding, potentially affecting various cellular signaling pathways. This modulation may lead to significant biological effects, including the inhibition of specific signaling cascades involved in cancer progression and microbial resistance .
Study on Antimicrobial Activity
In a controlled study evaluating the antimicrobial effects of pyrrolidine derivatives, this compound was tested against several pathogenic bacteria. The results indicated a strong inhibitory effect on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The compound's structure was found to enhance its interaction with bacterial cell membranes .
Study on Anticancer Efficacy
A separate study focused on the anticancer efficacy of this compound derivatives revealed that modifications to the methoxy group significantly influenced biological activity. The derivatives exhibited varying degrees of cytotoxicity against breast cancer cell lines, with some showing IC50 values lower than those of established chemotherapeutic agents .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone | Contains a hydroxyl group instead of a methoxy group | Exhibits different solubility and reactivity |
(4-Fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone | Features a fluorine atom on the phenyl ring | May show altered biological activity due to halogen substitution |
(4-Methoxyphenyl)(piperidin-1-yl)methanone | Substitutes pyrrolidine with piperidine | Differences in steric hindrance and reactivity patterns |
Properties
IUPAC Name |
(3-methoxyphenyl)-pyrrolidin-1-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-11-6-4-5-10(9-11)12(14)13-7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEQIJXKEGOFTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354927 | |
Record name | Pyrrolidine, 1-(3-methoxybenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207558-39-2 | |
Record name | Pyrrolidine, 1-(3-methoxybenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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